Chlorhydrate d'Étoperidone-d8

Vue d'ensemble

Description

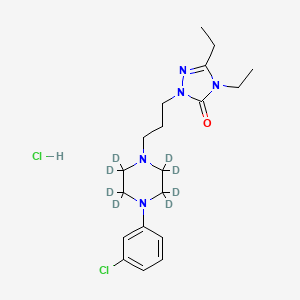

Etoperidone-d8 Hydrochloride: is a deuterium-labeled form of Etoperidone Hydrochloride. It is an atypical antidepressant that was introduced in Europe in 1977. The compound is a phenylpiperazine-substituted triazole derivative, classifying it as an analog of tradozone. The deuterium labeling is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .

Applications De Recherche Scientifique

Etoperidone-d8 Hydrochloride has several scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for the precise tracking of the compound in biological systems, aiding in the study of its pharmacokinetics.

Metabolic Studies: The compound is used to study the metabolic pathways and the effects of deuterium substitution on the metabolism of Etoperidone.

Drug Development: It serves as a reference standard in the development of new antidepressant drugs and in the study of drug interactions.

Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of Etoperidone and its metabolites

Mécanisme D'action

Target of Action

Etoperidone-d8 Hydrochloride primarily targets serotonergic receptors and adrenergic receptors . The major metabolite of Etoperidone, 1-(3’-chlorophenyl)piperazine (mCPP), binds with different affinity to these receptors .

Mode of Action

The activity of Etoperidone-d8 Hydrochloride is mainly driven by its major metabolite, mCPP . This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a . This means it enhances the activity of 5-HT2c receptors while inhibiting the activity of 5-HT2a receptors .

Biochemical Pathways

Etoperidone-d8 Hydrochloride affects the central transmission of serotonin . It has the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, Etoperidone also inhibits the α-adrenergic receptors .

Pharmacokinetics

Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of Etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .

Result of Action

The inhibition of serotonin and adrenergic receptors by Etoperidone-d8 Hydrochloride corresponds to the sedative and cardiovascular effects . The presence of both effects caused that the effective dose of etoperidone was poorly tolerated .

Action Environment

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into Etoperidone-d8 Hydrochloride, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the action, efficacy, and stability of Etoperidone-d8 Hydrochloride could be influenced by environmental factors such as the presence of these isotopes .

Analyse Biochimique

Biochemical Properties

Etoperidone-d8 Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The deuterium substitution can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing and quantifying biochemical processes. Etoperidone-d8 Hydrochloride interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes, which can alter the rate of metabolic reactions and provide insights into the drug’s behavior in biological systems .

Cellular Effects

Etoperidone-d8 Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of neurotransmitter receptors, leading to changes in cell signaling and communication. Additionally, Etoperidone-d8 Hydrochloride may impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of Etoperidone-d8 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium substitution can lead to differences in binding affinity and interaction strength with target proteins, which can affect the compound’s overall efficacy and potency. Etoperidone-d8 Hydrochloride may inhibit or activate specific enzymes, altering their activity and subsequently influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etoperidone-d8 Hydrochloride can change over time due to factors such as stability and degradation. The compound’s stability is crucial for maintaining its efficacy in long-term studies. Degradation of Etoperidone-d8 Hydrochloride can lead to the formation of metabolites with different biochemical properties, which may affect cellular function and experimental outcomes. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of Etoperidone-d8 Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolic pathways. Threshold effects are often studied to determine the optimal dosage range for achieving desired outcomes while minimizing toxicity .

Metabolic Pathways

Etoperidone-d8 Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, providing insights into its pharmacokinetic profile. Enzymes such as cytochrome P450 play a crucial role in the metabolism of Etoperidone-d8 Hydrochloride, influencing its breakdown and elimination from the body .

Transport and Distribution

Within cells and tissues, Etoperidone-d8 Hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of Etoperidone-d8 Hydrochloride is essential for elucidating its pharmacokinetic and pharmacodynamic properties .

Subcellular Localization

The subcellular localization of Etoperidone-d8 Hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as different cellular environments may alter its interactions with biomolecules. Studying the subcellular localization of Etoperidone-d8 Hydrochloride provides valuable information on its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Etoperidone-d8 Hydrochloride involves the incorporation of deuterium into the Etoperidone Hydrochloride molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:

Formation of the Phenylpiperazine Core: The initial step involves the synthesis of the phenylpiperazine core, which is achieved through the reaction of 3-chlorophenylpiperazine with appropriate reagents.

Substitution Reaction: The phenylpiperazine core undergoes a substitution reaction with a triazole derivative to form the triazole-substituted phenylpiperazine.

Deuteration: The final step involves the incorporation of deuterium atoms into the molecule. .

Industrial Production Methods: Industrial production of Etoperidone-d8 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and yield of the final product. Quality control measures are implemented to ensure the consistency and reliability of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Etoperidone-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine core.

Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Comparaison Avec Des Composés Similaires

Tradozone: An analog of Etoperidone with a similar pharmacological profile.

Nefazodone: Another analog with similar serotonergic and adrenergic receptor interactions.

Trazodone: Shares a similar chemical structure and mechanism of action

Uniqueness: Etoperidone-d8 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantitation in biological systems. This makes it a valuable tool in drug development and analytical chemistry .

Activité Biologique

Etoperidone-d8 hydrochloride is a deuterated analog of etoperidone, a compound primarily recognized for its role as an antidepressant and anxiolytic agent. This article provides an in-depth analysis of the biological activity of etoperidone-d8 hydrochloride, focusing on its pharmacodynamics, mechanisms of action, and relevant research findings.

Pharmacodynamics

Etoperidone exhibits a complex pharmacological profile characterized by its interaction with various neurotransmitter systems. The key aspects of its pharmacodynamics include:

- Serotonin Receptor Modulation : Etoperidone acts as an antagonist at the 5-HT2A receptor and an agonist at the 5-HT2C receptor, influencing serotonergic transmission in the central nervous system (CNS) . This dual action is significant in modulating mood and anxiety.

- Norepinephrine and Dopamine Reuptake Inhibition : The compound also inhibits the reuptake of norepinephrine and dopamine, contributing to its antidepressant effects . The inhibition of these neurotransmitters enhances their availability in the synaptic cleft, which can alleviate depressive symptoms.

The biological activity of etoperidone-d8 is largely attributed to its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). This metabolite demonstrates varied affinities for serotonergic receptors:

| Receptor Type | Action | Affinity (Ki) |

|---|---|---|

| 5-HT1A | Antagonist | 20.2 nM |

| 5-HT2A | Antagonist | Not specified |

| 5-HT2C | Agonist | Not specified |

| Alpha-1 Adrenergic Receptors | Antagonist | Not specified |

| Alpha-2 Adrenergic Receptors | Antagonist | Not specified |

This table summarizes the receptor interactions that are crucial for understanding the pharmacological effects of etoperidone-d8 .

Absorption and Metabolism

The pharmacokinetics of etoperidone-d8 hydrochloride reveal important insights into its absorption and metabolism:

- Bioavailability : The bioavailability of etoperidone is variable, with estimates as low as 12%, attributed to extensive first-pass metabolism .

- Metabolism : Etoperidone undergoes significant hepatic metabolism, producing over 21 metabolites through pathways such as N-dealkylation and hydroxylation. The primary route of elimination is renal, with approximately 78.8% excreted in urine .

- Half-Life : The terminal half-life after oral administration is approximately 21.7 hours, indicating a relatively long duration of action .

Case Studies and Clinical Findings

Research has demonstrated the efficacy of etoperidone in treating mood disorders. A notable study involved the administration of etoperidone in a controlled environment where its effects on anxiety and depression were measured against placebo controls. Key findings included:

- Reduction in Anxiety Symptoms : Patients receiving etoperidone showed a statistically significant reduction in anxiety scores compared to those on placebo.

- Improvement in Depression Scores : Similar improvements were observed in depression scales, highlighting its potential as an effective treatment option .

Adverse Effects

While etoperidone-d8 hydrochloride has therapeutic benefits, it is also associated with several adverse effects:

- Sedation : Due to its adrenergic antagonism, sedation is a common side effect.

- Cardiovascular Effects : There have been reports of orthostatic hypotension due to alpha-adrenergic blockade .

- Hepatotoxicity : Caution is advised as hepatotoxicity has been observed in some patients undergoing treatment with related compounds .

Propriétés

IUPAC Name |

2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKPQZVLIZKSAG-USILMEKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.